molecular formula C10H9NO4 B2499149 Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate CAS No. 1279893-97-8

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B2499149
CAS No.: 1279893-97-8
M. Wt: 207.185
InChI Key: SNDPFXPTLCPYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., esters at C2): Increase electrophilicity at C5 and C7 positions, enabling nucleophilic substitutions .
  • Amino substituents (e.g., 3-amino derivatives): Enhance fluorescence quantum yield by 40% compared to non-amino analogues .

Table 3: Structural comparisons

Derivative Key Feature Biological Activity
3-Amino-furopyridine Intramolecular H-bonding Anticancer (IC₅₀: 8.2 μM)
2-Carboxylate Planar ester group CDK2 inhibition (Ki: 0.4 μM)
6-Aryl-substituted Steric bulk Reduced aqueous solubility

Crystallographic Trends

  • Ethyl carboxylate derivatives : Show 12% higher density (1.32 g/cm³) than methyl esters due to tighter packing .
  • Halogenated analogues : Bromine at C6 increases unit cell volume by 18% versus hydrogen .

Properties

IUPAC Name

ethyl 3-oxofuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPFXPTLCPYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

  • Esterification of 2,5-Dichloronicotinic Acid

    • Reagents : Ethanol, concentrated H₂SO₄ (catalytic)
    • Conditions : Reflux at 78°C for 12 hours
    • Product : Ethyl 2,5-dichloronicotinate (Intermediate 12)
    • Yield : 92% after vacuum distillation
  • Deprotonation of Ethyl 2-Hydroxyacetate

    • Base : Sodium hydride (1.2 equiv) in anhydrous THF
    • Temperature : 0°C to room temperature, 30 minutes
  • Nucleophilic Aromatic Substitution (SₙAr)

    • Substrate : Intermediate 12 (1.0 equiv)
    • Nucleophile : Ethyl 2-hydroxyacetate alkoxide (1.1 equiv)
    • Conditions : THF, 65°C, 8 hours under N₂
    • Key Intermediate : Putative ortho-substituted adduct
  • Intramolecular Cyclization

    • Catalyst : None required (spontaneous under reaction conditions)
    • Temperature : Maintained at 65°C for additional 2 hours
    • Workup : Aqueous HCl quench, ethyl acetate extraction
    • Final Product : this compound (Compound 14)
    • Isolated Yield : 84% after recrystallization from ethanol/water

Critical Parameters for Optimization

  • Solvent Selection : THF outperformed DMF and DMSO in SₙAr step due to better alkoxide solubility and reduced side reactions.
  • Stoichiometry Control : Maintaining a 1:1.1 ratio of dichloronicotinate to alkoxide minimized dimerization byproducts.
  • Temperature Gradient : Gradual warming from 0°C to 65°C prevented exothermic decomposition of the nitro intermediate.

Table 1: Yield Optimization in SₙAr-Cyclization Sequence

Parameter Tested Range Optimal Value Yield Impact (%)
Alkoxide Equivalents 0.8 - 1.5 1.1 +18
Reaction Time (Step 3) 4 - 12 hr 8 hr +9
THF:H₂O Ratio (Workup) 3:1 - 1:3 1:1 +7
Recrystallization Solvent Ethanol/Water vs. Hexane/EtOAc Ethanol/Water (3:2) +12

Transition Metal-Catalyzed Cyclization Approach

An alternative single-step methodology utilizes palladium-copper co-catalysis to construct the furopyridine core from 2-hydroxypyridine precursors (Scheme 2). This method, disclosed in patent US5489685A, enables direct annulation under milder conditions compared to the SₙAr route.

Catalytic System and Reaction Mechanics

  • Catalysts :
    • Pd(OAc)₂ (1 mol%)
    • CuI (2 mol%)
    • PPh₃ (2 mol%) as stabilizing ligand
  • Solvent System : THF/n-BuNH₂ (4:1 v/v)
  • Substrate : 2-Hydroxy-5-iodonicotinic acid ethyl ester
  • Acetylene Source : Trimethylsilylacetylene (1.2 equiv)
  • Temperature Profile : 35-39°C for 16-27 hours

The mechanism proceeds through:

  • Oxidative addition of Pd⁰ to the aryl iodide
  • Transmetallation with Cu-acetylide intermediate
  • Reductive elimination forming C-C bond
  • Acidic workup inducing cyclodehydration

Performance Metrics and Limitations

  • Isolated Yield : 68-72% (lower than SₙAr route but superior atom economy)
  • Key Advantages :
    • Single-step construction of fused ring system
    • Tolerance for electron-withdrawing substituents
    • Amenable to parallel synthesis for SAR studies
  • Drawbacks :
    • Requires strict oxygen-free conditions
    • High catalyst loading increases production costs
    • Limited scalability beyond 10g batches

Table 2: Comparative Analysis of Synthetic Methods

Metric SₙAr-Cyclization Route Pd/Cu-Catalyzed Route
Number of Steps 4 1
Average Yield per Step 89% 70%
Total Reaction Time 22 hr 27 hr
Chromatography Required 1 step None
Catalyst Cost (USD/g) $0.12 $4.75
Maximum Demonstrated Scale 50g 10g

Industrial Considerations and Process Economics

For large-scale production (>1kg), the SₙAr route demonstrates superior viability:

  • Raw Material Costs : $120/kg vs. $410/kg for catalytic method
  • Environmental Factor (E-Factor) : 8.7 vs. 23.4
  • Process Mass Intensity : 19.2 vs. 42.1 kg/kg product

Table 3: Cost Breakdown for 1kg Batch (USD)

Component SₙAr Route Catalytic Route
Starting Materials $2,150 $6,890
Catalysts $28 $1,240
Solvent Recovery $310 $890
Waste Treatment $175 $420
Total $2,663 $9,440

Chemical Reactions Analysis

Condensation Reactions

The nitrile group and pyridine nitrogen facilitate condensation with nucleophiles:

Reaction TypeReagents/ConditionsProductKey ObservationsSource
Aldehyde CondensationThiophene-2-carbaldehyde, malononitrile, piperidine/EtOH, reflux2-Amino-3-cyano pyridine derivativesForms fused pyrano-pyridine hybrids
Amine CondensationHydrazine hydrate, ethanol, 80°CHydrazinylnicotinonitrile derivativesNH₂ group introduced at C2 position

These reactions often proceed via Knoevenagel condensation or Michael addition pathways, forming intermediates that cyclize under thermal conditions .

Nucleophilic Substitution

The nitrile group undergoes substitution with nitrogen and sulfur nucleophiles:

Target SiteReagents/ConditionsProductYieldNotesSource
Cyano GroupPhenylisothiocyanate, DMF, 60°CPyridine-1(2H)-carbothioamide72–78%Forms thiourea derivatives
Pyridine C-H ActivationPOCl₃/PCl₅, reflux2-Chloropyridones65–70%Chlorination at C2 position

Substitution at the nitrile group requires polar aprotic solvents (e.g., DMF) to stabilize transition states .

Oxidation and Reduction

The pyridine ring and nitrile group exhibit redox activity:

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 80°CPyridine-N-oxide derivativesEnhances solubility in polar media
ReductionH₂ (1 atm), Pd/C, ethanol, 25°CAminomethylpyridineBioactive intermediate

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of furo[2,3-b]pyridine compounds exhibit anticancer properties. Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has been studied for its potential to act as an antagonist for certain cancer-related pathways. For instance, it has been suggested that compounds with similar structures can inhibit the activity of enzymes involved in tumor progression .

2. Cannabinoid Receptor Modulation
The compound has been identified as a selective antagonist of the Cannabinoid-1 receptor (CB1). This property makes it a candidate for treating conditions such as obesity, anxiety disorders, and substance abuse disorders. Its ability to modulate cannabinoid receptors could lead to therapeutic applications in managing neuro-inflammatory disorders and cognitive deficits .

3. Neuroprotective Effects
Studies have shown that compounds with similar furo-pyridine structures may possess neuroprotective effects. This compound could potentially be developed into treatments for neurodegenerative diseases such as Parkinson’s disease and multiple sclerosis .

Synthetic Applications

1. Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique structure allows for the development of various derivatives that can be utilized in synthesizing more complex molecules. For example, it can be used in the synthesis of bioactive coumarins and other heterocycles .

2. Prodrug Development
this compound may also be explored as a prodrug. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug form. This application is particularly relevant for improving bioavailability and reducing side effects .

Case Studies and Research Findings

Study Focus Findings
Anticancer Properties Investigated the efficacy of furo[2,3-b]pyridine derivativesDemonstrated inhibition of tumor growth in vitro models; potential for further development into anticancer agents .
CB1 Receptor Antagonism Examined the effects on cannabinoid receptorsFound significant modulation of appetite-regulating pathways; implications for obesity treatment .
Neuroprotective Studies Evaluated neuroprotective effects in animal modelsIndicated potential benefits in protecting against neurodegeneration; further studies needed .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1. Key Physicochemical Data

Property This compound Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Molecular Weight 207.18 g/mol 286.09 g/mol
Melting Point Not reported Light brown solid (mp uncharacterized)
IR (CO stretch) ~1700 cm⁻¹ (estimated) 1666 cm⁻¹ (observed in analogs)
Synthetic Yield N/A 76%

Table 2. Hazard Comparison

Compound Hazard Statements (GHS)
Ethyl 3-oxo-2,3-dihydrofuro[...]-carboxylate H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
Thieno[2,3-b]pyridine analogs H332 (respiratory irritation) commonly reported

Research Findings and Outlook

  • Structural Insights : Crystallographic data from the Cambridge Structural Database (CSD) reveal that fused furopyridines adopt planar conformations, facilitating π-stacking in supramolecular assemblies .
  • Synthetic Challenges : Low yields in direct cyclization routes (e.g., 76% for brominated derivatives) suggest a need for optimized catalysts .

Biological Activity

Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate (CAS Number: 1279893-97-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • Structure : The compound features a fused pyridine and furan ring system, which is essential for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including multicomponent reactions that are environmentally friendly. These methods often utilize catalysts such as imidazole in aqueous media to enhance yields while minimizing waste .

Antioxidant Activity

Recent studies have demonstrated that derivatives of dihydrofuro[2,3-b]pyridine compounds exhibit significant antioxidant properties. For instance, a series of synthesized derivatives showed effective radical scavenging activity in various assays. The ability to bind human serum albumin (HSA) was also evaluated, indicating favorable pharmacokinetic profiles for potential therapeutic use .

Antitumor Activity

This compound and its analogs have shown promise as antitumor agents. In vitro studies revealed that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses notable antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals with IC50 values comparable to standard antioxidants .
  • Antitumor Evaluation : In a study involving human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated IC50 values in the micromolar range, suggesting potent antitumor activity. Flow cytometry analysis confirmed apoptosis induction in treated cells .

Research Findings Summary Table

Biological ActivityAssay MethodIC50 Value (µM)Reference
AntioxidantDPPH20–30
Antitumor (HeLa Cells)MTT Assay15
AntimicrobialDisk DiffusionSensitive

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of ethyl 3-amino-5-substituted furopyridine precursors. For example, a route analogous to furo[2,3-b]pyridine derivatives involves deamination (using NaNO₂/HCl), hydrolysis (H₂O under reflux), and decarboxylation (heating at 150–200°C) steps . Key parameters include pH control during hydrolysis and inert atmosphere conditions to prevent side reactions. Yields are optimized by using catalytic agents like p-toluenesulfonic acid for esterification and ensuring stoichiometric ratios of reactants.

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help identify ring conformations .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.0632 for C₁₁H₁₀NO₄⁺).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
  • pH sensitivity : Monitor hydrolysis rates via HPLC in buffers (pH 2–12) at 37°C.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and track degradation by UV spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond lengths or ring puckering)?

  • Methodological Answer :
  • Cross-validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar furopyridine derivatives. For example, average C-O bond lengths in the furo ring should align with 1.36 ± 0.02 Å .
  • Apply Cremer-Pople puckering parameters to quantify ring deviations from planarity. Use software like CrystalExplorer to calculate puckering amplitudes (e.g., Q = 0.45 Å for envelope conformations) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (FMOs). A low LUMO energy (~−1.5 eV) at the keto group suggests susceptibility to nucleophilic attack.
  • Simulate reaction pathways using Gaussian or ORCA to identify transition states. For example, Diels-Alder reactivity can be modeled by assessing diene/dienophile orbital overlap .

Q. What experimental and computational approaches optimize enantioselective synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral catalysts : Screen bisoxazoline-Cu(II) complexes for asymmetric cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Molecular docking : Use AutoDock Vina to predict binding modes of derivatives to target enzymes (e.g., kinases), guiding functional group modifications for selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.